molecular formula C11H23ClN4 B12348464 N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine CAS No. 1856041-73-0

N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine

Cat. No.: B12348464
CAS No.: 1856041-73-0
M. Wt: 246.78 g/mol
InChI Key: QCUPWEOKPOWXDV-UHFFFAOYSA-N
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Description

N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine typically involves the reaction of N,N-diethylethylenediamine with 1-methyl-3-chloromethylpyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce any present functional groups to their corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the nature of the binding.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-chloromethylpyrazole: A precursor in the synthesis of N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine.

    N,N-diethylethylenediamine: Another precursor used in the synthesis.

    Pyrazole derivatives: Compounds with similar pyrazole rings, such as 1-methylpyrazole and 3,5-dimethylpyrazole.

Uniqueness

N,N-diethyl-N’-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1856041-73-0

Molecular Formula

C11H23ClN4

Molecular Weight

246.78 g/mol

IUPAC Name

N',N'-diethyl-N-[(1-methylpyrazol-3-yl)methyl]ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C11H22N4.ClH/c1-4-15(5-2)9-7-12-10-11-6-8-14(3)13-11;/h6,8,12H,4-5,7,9-10H2,1-3H3;1H

InChI Key

QCUPWEOKPOWXDV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=NN(C=C1)C.Cl

Origin of Product

United States

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